![molecular formula C18H39NO2 B15160820 1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol CAS No. 141963-56-6](/img/structure/B15160820.png)
1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol is a chemical compound with a complex molecular structure that includes a dodecylamino group and an isopropoxy group attached to a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol typically involves the reaction of dodecylamine with an appropriate isopropylating agent under controlled conditions. One common method is the reaction of dodecylamine with isopropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dodecylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various amine or alkyl derivatives.
Scientific Research Applications
1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions or as a probe in cellular imaging.
Industry: It can be used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(Dodecylamino)-3-[(propan-2-yl)oxy]propan-2-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Dodecylamine
Ethanolamine
Isopropyl derivatives
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
141963-56-6 |
|---|---|
Molecular Formula |
C18H39NO2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
1-(dodecylamino)-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C18H39NO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-18(20)16-21-17(2)3/h17-20H,4-16H2,1-3H3 |
InChI Key |
QKUKYFFECSGQGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCC(COC(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]-5-chlorophenol](/img/structure/B15160753.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-1-(phenylmethyl)-](/img/structure/B15160757.png)
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]benzonitrile](/img/structure/B15160762.png)
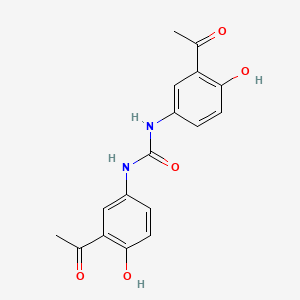
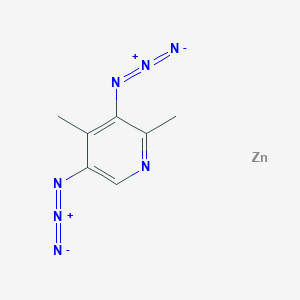
![Ethanol, 2,2'-[[3-(10H-phenoxazin-10-yl)propyl]imino]bis-](/img/structure/B15160787.png)

![3-Propoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15160792.png)
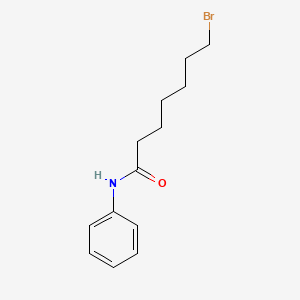
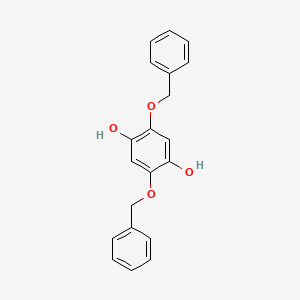
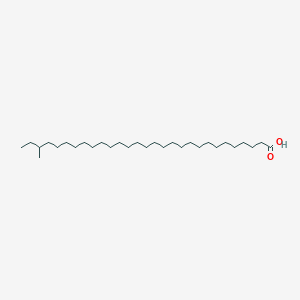
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-10-EN-8-OL](/img/structure/B15160819.png)
![(2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]](/img/structure/B15160822.png)
![Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-](/img/structure/B15160830.png)
